Tetrairidium dodecacarbonyl
Overview
Description
Tetrairidium dodecacarbonyl is a chemical compound with the formula Ir₄(CO)₁₂. This tetrahedral cluster is the most common and stable “binary” carbonyl of iridium. It appears as canary-yellow crystals and is air-stable but only poorly soluble in organic solvents . Each iridium center in the cluster is octahedral, bonded to three other iridium atoms and three terminal carbon monoxide ligands .
Scientific Research Applications
Tetrairidium dodecacarbonyl has numerous applications in scientific research:
Mechanism of Action
Target of Action
Tetrairidium dodecacarbonyl, also known as Iridium carbonyl, is a tetranuclear complex of iridium It’s known that the compound can interact with various organic and inorganic substrates, acting as a catalyst in certain reactions .
Mode of Action
The chemical reactions of this compound involve nucleophilic attack on one of the carbonyl groups, producing an intermediate with a tetrahedral form that rearranges to give products with different chiralities . Each iridium center in the compound is octahedral, being bonded to three other iridium atoms and three terminal CO ligands .
Biochemical Pathways
It has been used to prepare bimetallic clusters and catalysts, for example, in the water gas shift reaction and reforming . These reactions involve complex biochemical pathways that can be influenced by the presence of this compound.
Pharmacokinetics
It’s known that the compound is only poorly soluble in organic solvents , which could affect its bioavailability and distribution in a biological system.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. As a catalyst, it can facilitate chemical reactions without being consumed, leading to the formation of new compounds. In some cases, it has been used as a fluorescent probe for chiral compounds .
Safety and Hazards
Future Directions
Tetrairidium dodecacarbonyl has been used in the synthesis of new mono- and polymetallic electrocatalysts through thermolysis and pyrolysis methods . These catalysts have shown superior performance relative to commercial platinum catalysts, which are easily poisoned by CO . Some iridium-based materials were found to be able to oxidize methanol and ethanol, although their catalytic activity remains to be improved .
Preparation Methods
Tetrairidium dodecacarbonyl is typically prepared through a two-step process involving the reductive carbonylation of hydrated iridium trichloride. The first step produces [Ir(CO)₂Cl₂]⁻, which then reacts further to form Ir₄(CO)₁₂ :
-
First Step: [ \text{IrCl}_3 + 3 \text{CO} + \text{H}_2\text{O} \rightarrow [\text{Ir(CO)}_2\text{Cl}_2]^- + \text{CO}_2 + 2 \text{H}^+ + \text{Cl}^- ]
-
Second Step: [ 4 [\text{Ir(CO)}_2\text{Cl}_2]^- + 6 \text{CO} + 2 \text{H}_2\text{O} \rightarrow \text{Ir}4(\text{CO}){12} + 2 \text{CO}_2 + 4 \text{H}^+ + 8 \text{Cl}^- ]
Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tetrairidium dodecacarbonyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iridium oxides.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: Ligands such as phosphines can replace carbon monoxide ligands in the cluster.
Common reagents used in these reactions include carbon monoxide, hydrogen, and various phosphines. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Tetrairidium dodecacarbonyl can be compared with other similar compounds such as tetrarhodium dodecacarbonyl and tetracobalt dodecacarbonyl. While these compounds share similar structures and properties, this compound is unique in its stability and specific catalytic properties .
Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂): Similar structure but different catalytic properties.
Tetracobalt dodecacarbonyl (Co₄(CO)₁₂): Similar structure but less stable and different reactivity.
This compound stands out due to its unique combination of stability and catalytic efficiency, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
carbon monoxide;iridium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Ir/c12*1-2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKRVSSHIJNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Ir4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474907 | |
Record name | Iridium carbonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1104.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18827-81-1, 11065-24-0 | |
Record name | Iridium, dodecacarbonyltetra-, tetrahedro | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18827-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iridium carbonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrairidium dodecacarbonyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of iridium carbonyl?
A1: Iridium carbonyl is represented by the molecular formula Ir4(CO)12 and has a molecular weight of 1104.9 g/mol [].
Q2: What spectroscopic techniques are commonly employed to characterize iridium carbonyl?
A2: Infrared (IR) spectroscopy and extended X-ray absorption fine structure (EXAFS) spectroscopy are widely used to characterize iridium carbonyl and its derivatives. IR spectroscopy provides valuable information about the carbonyl ligands, while EXAFS sheds light on the cluster's structure and metal-metal bond distances [, , , , , ].
Q3: How does the surface basicity of a support material influence the formation of iridium carbonyl clusters?
A3: The basicity of the support material plays a crucial role in the formation of iridium carbonyl clusters. For instance, on highly dehydroxylated (less basic) MgO, predominantly Ir4 tetrahedra are formed, while highly hydroxylated (more basic) MgO leads to the formation of larger iridium clusters [, ].
Q4: How does the addition of phosphine ligands affect the reactivity of Ir4(CO)12?
A5: Phosphine ligands can significantly alter the reactivity of Ir4(CO)12. Studies show that phosphine-substituted iridium carbonyls react with carbon monoxide, sometimes leading to cluster cleavage and the formation of dinuclear or mononuclear iridium species. The steric and electronic properties of the specific phosphine ligand play a key role in determining the reaction pathway and the stability of the resulting complexes [, , , , ].
Q5: What are the primary catalytic applications of iridium carbonyl and its derivatives?
A6: Iridium carbonyl and its derivatives have been explored for various catalytic reactions, including toluene hydrogenation [], n-hexane dehydrocyclization [], CO hydrogenation (Fischer-Tropsch synthesis) [, , , ], and methanol carbonylation [, ].
Q6: How does the size of supported iridium clusters affect their catalytic activity in toluene hydrogenation?
A7: Smaller iridium clusters, such as those containing around six iridium atoms, exhibit lower activity in toluene hydrogenation compared to larger aggregates of approximately 50 atoms. This observation underscores the impact of cluster size on catalytic performance [].
Q7: What computational methods are used to study iridium carbonyl clusters?
A9: Density functional theory (DFT) calculations are frequently employed to investigate various aspects of iridium carbonyl clusters, including their electronic structure, ligand binding energies, and spectroscopic properties. These calculations provide valuable insights into the bonding and reactivity of these clusters [, ].
Q8: How does the presence of a solvent affect the stability of iridium carbonyl clusters?
A10: Solvent choice can significantly influence the stability of iridium carbonyl clusters. Studies on the decarbonylation of iridium carbonyl complexes in solution revealed a strong dependence of the reaction rates on the solvent's ability to dissolve carbon monoxide. This observation highlights the importance of considering solvent effects in reactions involving iridium carbonyl complexes [].
Q9: Are there any unusual structural features observed in iridium carbonyl complexes?
A11: Yes, some iridium carbonyl complexes exhibit unusual structural features. For example, the crystal structure of [Bu4N][Ir2(mdcbi)(CO)4]·CH2Cl2 (H3mdcbi = 2-methylimidazole-4,5-dicarboxylic acid) shows a novel type of stacking where both iridium atoms of the binuclear complex participate in extended metal-metal chains with nearly identical distances [].
Q10: Have any unique iridium carbonyl complexes been synthesized using N-heterocyclic carbenes (NHCs)?
A12: Yes, thiazole-annelated imidazolium salts have been employed as precursors for a new family of NHCs. These NHCs have successfully formed stable complexes with iridium carbonyl species, showcasing their potential as ligands in organometallic chemistry [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.